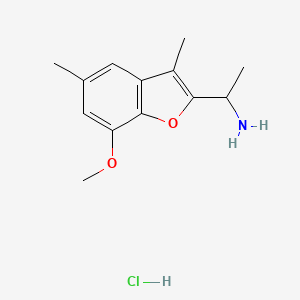

![molecular formula C17H22F2N4 B1526046 1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine CAS No. 1031207-76-7](/img/structure/B1526046.png)

1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine

Vue d'ensemble

Description

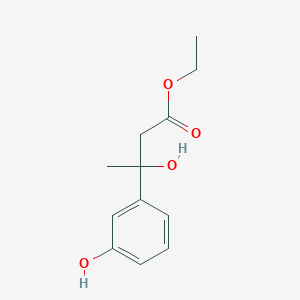

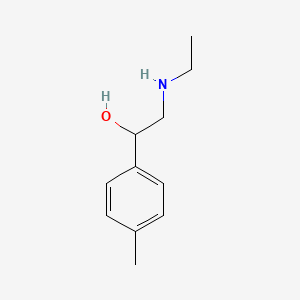

“1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocyclic amine, and a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle . The piperidine ring is substituted with a benzyl group and a 1,2,4-triazole ring, which is further substituted with a 1,1-difluoroethyl group and a methyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring and a 1,2,4-triazole ring. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .Applications De Recherche Scientifique

Organic Synthesis

In organic chemistry, this compound can be utilized as a building block for the synthesis of complex molecules. Its benzylic position is particularly reactive, allowing for free radical bromination and nucleophilic substitution reactions . This reactivity can be harnessed to create a wide variety of derivatives, which can serve as intermediates in the synthesis of pharmaceuticals or as probes in chemical biology studies.

Medicinal Chemistry

The benzyl-piperidine group is a common motif in medicinal chemistry due to its affinity for binding to biological targets such as cholinesterase receptors . This compound, with its additional triazolyl substituent, could be explored for the development of new therapeutic agents, potentially acting on central nervous system targets or as enzyme inhibitors.

Pharmacology

In pharmacology, the compound’s structure suggests potential activity as a modulator of various biological pathways. The presence of a difluoroethyl group could impart unique pharmacokinetic properties, such as increased metabolic stability or altered distribution within the body, which could be beneficial in drug design .

Materials Science

The structural features of this compound, including the piperidine ring and the triazolyl group, may find applications in materials science. For instance, they could be used in the design of organic semiconductors or as components in molecular electronics, where the electron-donating properties of the piperidine ring could be advantageous .

Biochemistry

In biochemistry, the compound could be used to study enzyme-substrate interactions, particularly with enzymes that interact with piperidine-based substrates. The difluoroethyl and triazolyl groups could provide insights into the steric and electronic requirements for enzyme binding and catalysis .

Chemical Biology

This compound could serve as a chemical probe in biological systems to investigate the function of piperidine-binding proteins or to modulate biological pathways. Its unique structure allows for the possibility of selective interaction with specific biological targets, which could be useful in dissecting complex biological processes .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could be synthesized for use as standards or reagents in chromatographic methods or mass spectrometry. The distinctive mass and fragmentation pattern provided by the difluoroethyl and triazolyl groups could aid in the identification and quantification of related substances .

Agrochemistry

The triazolyl group is a common feature in agrochemicals, suggesting that this compound could be investigated for potential use in pest control or plant growth regulation. Its synthesis and application in this field could lead to the development of new agrochemicals with improved efficacy and safety profiles .

Propriétés

IUPAC Name |

1-benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F2N4/c1-13-20-21-16(17(2,18)19)23(13)15-8-10-22(11-9-15)12-14-6-4-3-5-7-14/h3-7,15H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLVVSCIHXKFBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2CCN(CC2)CC3=CC=CC=C3)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-4-[3-(1,1-difluoroethyl)-5-methyl-1,2,4-triazol-4-yl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

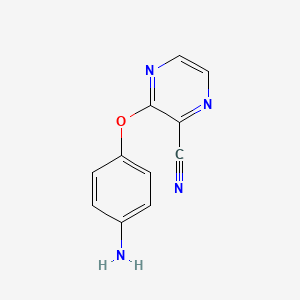

![3-[(1H-pyrazol-3-ylmethyl)sulfamoyl]propanoic acid](/img/structure/B1525968.png)

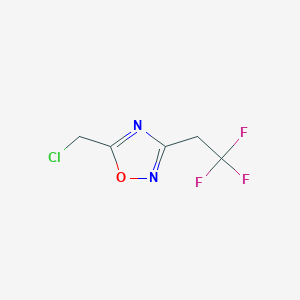

![{3-Amino-1-azabicyclo[2.2.2]octan-3-yl}methanol](/img/structure/B1525975.png)

![1-[(1-Amino-2-methylpropan-2-yl)sulfanyl]-4-bromobenzene](/img/structure/B1525978.png)

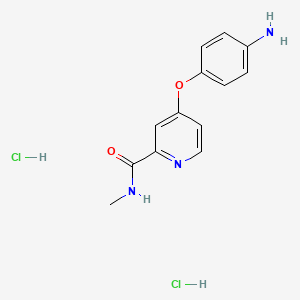

![2-(pyrrolidin-2-yl)-4-[2-(trifluoromethyl)phenyl]-1H-imidazole dihydrochloride](/img/structure/B1525984.png)